molecular formula C11H13N3 B1348403 2,8-Dimethyl-4-Hydrazinoquinoline CAS No. 49612-06-8

2,8-Dimethyl-4-Hydrazinoquinoline

Cat. No.: B1348403
CAS No.: 49612-06-8
M. Wt: 187.24 g/mol
InChI Key: XDMSDOXCZHKTDD-UHFFFAOYSA-N
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Description

2,8-Dimethyl-4-Hydrazinoquinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C11H13N3, and it has a molecular weight of 187.24 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

2,8-Dimethyl-4-Hydrazinoquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Dimethyl-4-Hydrazinoquinoline can be synthesized by reacting 4-chloro-2,8-dimethylquinoline with hydrazine hydrate . The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction yields this compound as the primary product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethyl-4-Hydrazinoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines .

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-4-Hydrazinoquinoline involves its interaction with cellular components such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription . Additionally, it can interact with enzymes and other proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

    2-Hydrazino-4,8-dimethylquinoline: Similar in structure but with different substitution patterns.

    6(8)-Substituted 4-hydrazino-2-methylquinolines: These compounds have substitutions at the 6 or 8 positions, leading to different chemical and biological properties.

Uniqueness: 2,8-Dimethyl-4-Hydrazinoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazino group at the 4-position allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

(2,8-dimethylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSDOXCZHKTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332905
Record name 4-hydrazino-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49612-06-8
Record name 4-hydrazino-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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